Technical Guide: Fmoc-N-Me-Nle-OH in Peptidomimetic Design
Technical Guide: Fmoc-N-Me-Nle-OH in Peptidomimetic Design
Topic: Fmoc-N-Me-Nle-OH Chemical Structure and Molecular Weight Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine) is a specialized amino acid derivative used critically in the synthesis of peptide therapeutics.[1][2] Unlike standard amino acids, this compound features two strategic modifications: the substitution of the alpha-amino proton with a methyl group (N-methylation ) and the use of a straight-chain alkyl side chain (Norleucine ).
These structural alterations serve a dual purpose in drug development:
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N-Methylation: Introduces steric hindrance that restricts backbone flexibility, forcing peptides into bioactive conformations (often turns or helices) while simultaneously blocking proteolytic cleavage sites, thereby extending in vivo half-life.
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Norleucine Substitution: Acts as an isostere for Methionine (Met) or Leucine (Leu) but eliminates the oxidation-prone sulfur atom of Methionine, significantly increasing the chemical stability of the final drug product.
Chemical Identity & Properties
The following data establishes the baseline chemical identity for quality control and stoichiometry calculations in Solid Phase Peptide Synthesis (SPPS).
| Property | Specification |
| Chemical Name | Fmoc-N-methyl-L-norleucine |
| CAS Number | 112883-42-8 |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Molecular Weight (Average) | 367.44 g/mol |
| Monoisotopic Mass | 367.178 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC) |
| Chirality | L-isomer (S-configuration) |
Structural Analysis & Functional Logic[1]
To understand the utility of Fmoc-N-Me-Nle-OH, one must deconstruct it into its three functional modules. Each component plays a distinct role in the synthesis and final activity of the peptide.
Structural Decomposition Diagram
The following diagram illustrates the functional logic of the molecule, separating the protecting group from the pharmacophore elements.
Figure 1: Functional decomposition of Fmoc-N-Me-Nle-OH showing the role of each molecular component in synthesis and drug design.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Coupling N-methylated amino acids is notoriously difficult due to steric hindrance. The methyl group on the nitrogen atom creates a clash that impedes the approach of the incoming activated carboxylate. Standard protocols (e.g., HBTU/DIC) often result in incomplete coupling or deletion sequences.
Optimized Coupling Workflow
Objective: Efficiently couple Fmoc-N-Me-Nle-OH to a resin-bound peptide or couple the next amino acid onto the N-methylated N-terminus.
Reagents:
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Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
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Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
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Solvent: DMF/NMP (1:1 ratio improves swelling).
Step-by-Step Protocol
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Resin Preparation:
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Swell resin in DMF for 30 minutes.
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Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).[3]
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Note: N-methylated residues are prone to diketopiperazine (DKP) formation if left as a dipeptide free amine. Proceed immediately to coupling.
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Activation (Pre-activation is critical):
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Dissolve Fmoc-N-Me-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.
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Add DIPEA (6.0 eq).
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Allow to activate for exactly 30-60 seconds. Do not over-activate, as this risks racemization.
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Coupling:
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Monitoring (The Chloranil Test):
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Do NOT use the Kaiser Test. The Kaiser test detects primary amines and will yield a false negative for N-methylated (secondary) amines.
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Use the Chloranil Test.
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Positive (Free secondary amine): Dark Blue/Green beads.
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Negative (Coupled): Colorless/Yellow beads.
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Workflow Diagram for Difficult Couplings
Figure 2: Decision matrix for coupling sterically hindered N-methyl amino acids in SPPS.
Storage and Stability
To maintain the integrity of Fmoc-N-Me-Nle-OH, strict adherence to storage protocols is required to prevent hydrolysis of the Fmoc group or racemization.
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Temperature: Store at +2°C to +8°C for short term; -20°C for long term (>1 month).
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Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.
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Moisture: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.
References
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Sigma-Aldrich. "Fmoc-N-Me-Nle-OH Product Specification & COA." Merck KGaA.[5] Link
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PubChem. "N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine Compound Summary."[2] National Library of Medicine.[2] Link[2]
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BenchChem. "The Pivotal Role of N-Methylated Amino Acids in Biological Systems." BenchChem Technical Guides. Link
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Aapptec. "Guide to Solid Phase Peptide Synthesis: N-Methyl Amino Acid Coupling." Aapptec Technical Support. Link
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Bachem. "Fmoc-N-Me-Nle-OH Product Data." Bachem Online Shop. Link
